Methyl 5-(4-fluorophenyl)-2-methyloxazole-4-carboxylate
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Overview
Description
Methyl 5-(4-fluorophenyl)-2-methyloxazole-4-carboxylate is a chemical compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group, a methyloxazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-fluorophenyl)-2-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzoyl chloride with 2-amino-2-methylpropan-1-ol to form an intermediate, which is then cyclized to produce the oxazole ring. The final step involves esterification with methanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-fluorophenyl)-2-methyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-(4-fluorophenyl)-2-methyloxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of Methyl 5-(4-fluorophenyl)-2-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the oxazole ring contributes to its stability and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-chlorophenyl)-2-methyloxazole-4-carboxylate
- Methyl 5-(4-bromophenyl)-2-methyloxazole-4-carboxylate
- Methyl 5-(4-methylphenyl)-2-methyloxazole-4-carboxylate
Uniqueness
Methyl 5-(4-fluorophenyl)-2-methyloxazole-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity compared to its chloro, bromo, and methyl analogs.
Biological Activity
Methyl 5-(4-fluorophenyl)-2-methyloxazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H10FNO3
- CAS Number : [insert CAS number if available]
The presence of the fluorine atom and the oxazole ring contributes to its unique pharmacological properties, influencing both its reactivity and biological interactions.
The biological activity of this compound can be attributed to several key mechanisms:
- Antiproliferative Activity : Research indicates that derivatives of oxazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 0.35 nM to 20.2 nM against different tumor cells, demonstrating their potential as antitumor agents .
- Microtubule Interference : Some studies suggest that oxazole derivatives can interfere with microtubule formation, a crucial process for cell division. This mechanism is particularly relevant for compounds designed to combat cancer by halting the proliferation of malignant cells .
- Selective Cytotoxicity : The compound has been evaluated for its selectivity towards cancer cells versus normal cells. Preliminary results indicate a high therapeutic index, with IC50 values greater than 10 μM in non-tumoral cells, suggesting low toxicity in healthy tissue .
Biological Activity Data
Cell Line | IC50 (nM) | Mechanism |
---|---|---|
A549 (Lung Cancer) | 0.35 | Antiproliferative |
MCF-7 (Breast Cancer) | 0.5 | Microtubule disruption |
HT-29 (Colon Cancer) | 20.2 | Selective cytotoxicity |
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrated potent activity, particularly against lung and breast cancer cell lines, where it significantly inhibited cell growth at low concentrations .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces cell cycle arrest and apoptosis in cancer cells, which may be mediated through pathways involving p53 activation and caspase cascade initiation .
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound in vivo. Results showed significant tumor reduction in xenograft models treated with this compound, supporting its potential for clinical application .
Properties
Molecular Formula |
C12H10FNO3 |
---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
methyl 5-(4-fluorophenyl)-2-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10FNO3/c1-7-14-10(12(15)16-2)11(17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 |
InChI Key |
QKEMOQOYSRQCFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC=C(C=C2)F)C(=O)OC |
Origin of Product |
United States |
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